3-chloro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

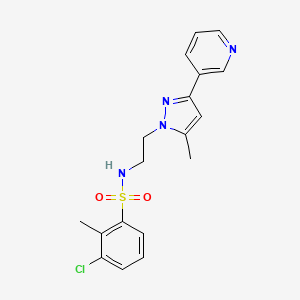

The compound 3-chloro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro-methyl-substituted benzene ring linked via an ethyl group to a pyrazole moiety. The pyrazole ring is further substituted with a methyl group at the 5-position and a pyridin-3-yl group at the 3-position.

Properties

IUPAC Name |

3-chloro-2-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2S/c1-13-11-17(15-5-4-8-20-12-15)22-23(13)10-9-21-26(24,25)18-7-3-6-16(19)14(18)2/h3-8,11-12,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGEYNJKPSYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The compound's structural features suggest it may also possess these properties.

- Study Findings : A study indicated that certain pyrazole derivatives exhibited an outstanding COX-2 selectivity index, suggesting potential for reduced side effects compared to non-selective COX inhibitors .

2. Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been investigated. Pyrazole derivatives are known to interact with various molecular targets involved in cancer progression.

- Case Study : A derivative structurally related to our compound showed moderate activity against multiple cancer cell lines, indicating potential as an anticancer agent . The mean IC50 value was approximately 92.4 µM against a panel of eleven cancer cell lines .

3. Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of sulfonamide derivatives have been well-documented. The presence of halogen substituents in similar compounds has been associated with enhanced antimicrobial activity.

- Research Data : Studies have shown that certain sulfonamide compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may also possess similar properties .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of sulfonamide derivatives, including the compound . These compounds have shown effectiveness against various bacterial strains. For instance, research indicates that compounds containing the benzenesulfonamide structure can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation .

Case Study: Antimicrobial Activity

A study published in Molecules evaluated new thiopyrimidine-benzenesulfonamide compounds for their antimicrobial activity. The results demonstrated that these derivatives inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that similar compounds could be developed for therapeutic use against resistant bacterial strains .

Anticancer Potential

The compound's structural features also suggest potential as an anticancer agent. Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation.

Case Study: Anticancer Evaluation

In a study focusing on new sulfonamide derivatives, researchers synthesized compounds that exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation, highlighting the potential of such compounds as lead candidates for further development in oncology .

Mechanistic Insights

The mechanism by which 3-chloro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Induction of Apoptosis : In cancer studies, sulfonamides can activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Biofilm Disruption : The ability to disrupt microbial biofilms can enhance the efficacy of antibiotics and reduce resistance development.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Pyridine vs.

- Linker Diversity : The ethyl spacer in the target compound contrasts with the thiophene-carbonyllinker in , which introduces rigidity and alters electronic properties.

- Molecular Weight : The target compound (389.9 g/mol) is heavier than (347.8 g/mol) due to its pyridine and ethyl extensions, which may influence pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-chloro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves three key steps:

Pyrazole Ring Formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., 3-pyridinecarboxaldehyde) under reflux in ethanol at 80–90°C .

Alkylation : Introducing the ethyl linker via alkylation with ethylene dibromide in acetonitrile, requiring strict temperature control (0–5°C) to avoid side reactions .

Sulfonamide Coupling : Reacting the intermediate amine with 3-chloro-2-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.

- Optimization : Yield and purity (>95%) depend on solvent choice (polar aprotic solvents enhance nucleophilicity), reaction time (monitored via TLC), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and sulfonamide linkage. For example, the pyridin-3-yl proton signals appear as doublets near δ 8.5–9.0 ppm .

- HPLC-MS : Validates purity (>98%) and molecular weight (calculated: 431.9 g/mol; observed: [M+H]+ at 432.9) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in intermediates (e.g., pyrazole-ethyl linkage geometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-pyrazole hybrids?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC assays for antibacterial activity using fixed bacterial strains like S. aureus ATCC 29213) .

- Structural Analogues : Compare substituent effects (e.g., replacing 3-chloro with 4-fluoro alters logP from 2.8 to 3.1, impacting membrane permeability) .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC values in kinase inhibition assays) to identify outliers and validate trends .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 5MJ) to model interactions with kinases or GPCRs. The trifluoromethyl group shows strong hydrophobic interactions in docking poses .

- QSAR Modeling : Train models on pyrazole-sulfonamide datasets to correlate substituent electronic parameters (Hammett σ) with activity .

- MD Simulations : Assess stability of ligand-target complexes (100-ns simulations in GROMACS) to identify critical residues for mutagenesis studies .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

- Answer :

- Continuous Flow Reactors : Improve heat transfer during exothermic steps (e.g., pyrazole formation) and reduce reaction time by 40% .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings (if aryl halides are intermediates) to enhance efficiency .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfonamide coupling .

Methodological Guidance

Q. What strategies mitigate low yields during the alkylation step?

- Answer :

- Temperature Control : Maintain <5°C to suppress competing elimination reactions .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (water/dichloromethane) .

- Workup Optimization : Extract unreacted starting materials with 10% HCl to isolate the alkylated product .

Q. How should researchers handle discrepancies in spectral data interpretation?

- Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyrazole and pyridine regions .

- Isotopic Labeling : Synthesize N-labeled intermediates to confirm nitrogen connectivity via H-N HMBC .

- Cross-Validation : Compare experimental IR stretches (e.g., sulfonamide S=O at 1160 cm) with DFT-calculated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.